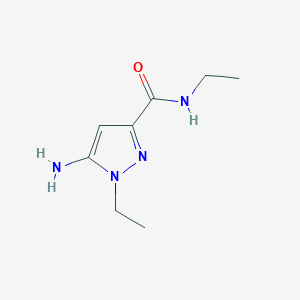![molecular formula C15H7F5N2O2 B2874952 N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645421-01-7](/img/structure/B2874952.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide” has a similar structure . It has a molecular weight of 210.18 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide” is 1S/C10H8F2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound “2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide” is a powder at room temperature . Its molecular weight is 210.18 .科学的研究の応用
Synthesis and Characterization of Novel Aromatic Polyimides
Research conducted by Butt et al. (2005) focused on the synthesis and characterization of novel aromatic polyimides using various diamines and dianhydrides, including those with fluorinated components. These polyimides demonstrated solubility in organic solvents and thermal stability, which are desirable properties for materials used in high-performance applications (Butt et al., 2005).
Solvatochromism and Crystallochromism in Fluorescence
Ueki et al. (2017) explored the effects of substituents, including cyano and fluoro groups, on the optical properties of specific compounds, highlighting their potential in fluorescence-based applications. This study underlines the importance of structural modifications in developing materials with desired optical characteristics (Ueki et al., 2017).
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Groendyke et al. (2016) described an iron-catalyzed method for the fluorination of C-H bonds directed by fluoroamides. This process highlights the utility of fluoroamides in facilitating selective chemical transformations, potentially applicable in the synthesis of fluorinated organic molecules (Groendyke et al., 2016).
Safety and Hazards
特性
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5N2O2/c16-6-1-2-7(9(17)3-6)11(5-21)22-15(24)8-4-10(18)13(20)14(23)12(8)19/h1-4,11,23H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSJCJDGEJJEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)
![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)



![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)